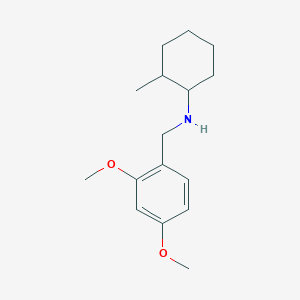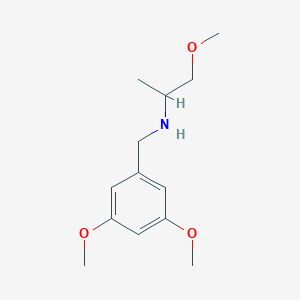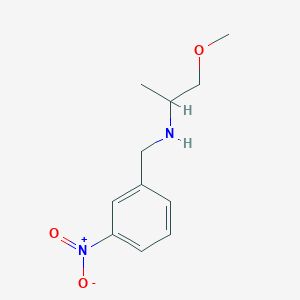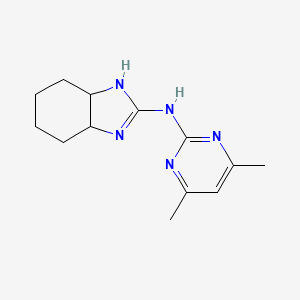
4,6-dimethyl-N-(octahydro-2H-benzimidazol-2-ylidene)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-dimethyl-N-(octahydro-2H-benzimidazol-2-ylidene)pyrimidin-2-amine, also known as 4,6-dimethyl-2-benzimidazolylpyrimidine or DMBP, is a heterocyclic compound that has been studied extensively for its potential applications in scientific research. DMBP is a highly versatile compound due to its unique structure and properties, which can be used in a variety of ways.
Aplicaciones Científicas De Investigación
Insecticidal and Antibacterial Potential
- Research indicates that compounds related to 4,6-dimethyl-pyrimidin-2-yl demonstrate potential in insecticidal and antimicrobial applications. Specifically, these compounds have shown effectiveness against Pseudococcidae insects and various microorganisms (Deohate & Palaspagar, 2020).
Antifungal Applications
- Another study explored derivatives of 4-methoxy-N,N-dimethylpyrimidin, finding significant antifungal effects against fungi like Aspergillus terreus and Aspergillus niger. This suggests a potential role for these compounds in developing new antifungal agents (Jafar et al., 2017).
Antibacterial and Antioxidant Activities
- A series of 7-(1H-benzimidazol-2-yl)-5-(substituted phenyl) pyrido pyrimidin-4- amine compounds have been synthesized and evaluated for their antibacterial and antioxidant properties, showcasing the versatility of this chemical structure in pharmaceutical applications (Maheswaran et al., 2012).
Antiangiogenic Properties
- Recent research into pyrimidine derivatives, including compounds derived from 4-chloro-6-methoxy-N,N-dimethyl pyrimidin-2-amine, has demonstrated promising antiangiogenic effects. This indicates potential applications in treatments targeting abnormal blood vessel growth (Jafar & Hussein, 2021).
Synthesis of Novel Heterocycles
- Various studies have focused on synthesizing new heterocycles using compounds similar to 4,6-dimethyl-N-(octahydro-2H-benzimidazol-2-ylidene)pyrimidin-2-amine. These efforts are pivotal in exploring new pharmaceutical compounds and understanding the behavior of these complex molecules (Shestakov et al., 2006).
Propiedades
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5/c1-8-7-9(2)15-12(14-8)18-13-16-10-5-3-4-6-11(10)17-13/h7,10-11H,3-6H2,1-2H3,(H2,14,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPAFZNQLYQZBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC3CCCCC3N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethyl-N-(octahydro-2H-benzimidazol-2-ylidene)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

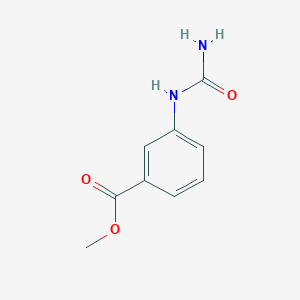
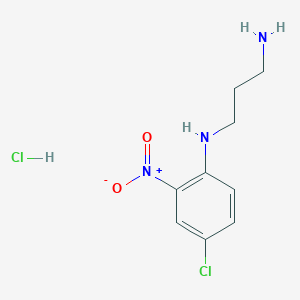
![(4-Fluorophenyl)-[4-(2-methylpropoxy)phenyl]methanone](/img/structure/B1364013.png)
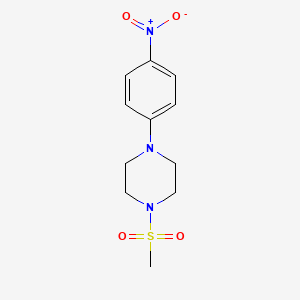
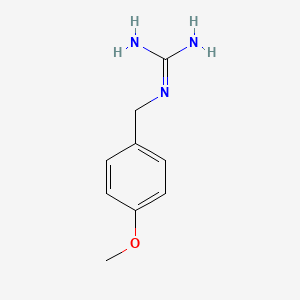
![2-[[(3-bromobenzoyl)amino]carbamoyl]benzoic Acid](/img/structure/B1364022.png)
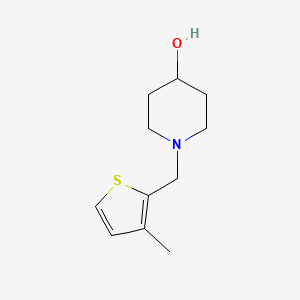
![1-[(3-Hydroxyphenyl)methyl]piperidin-3-ol](/img/structure/B1364024.png)

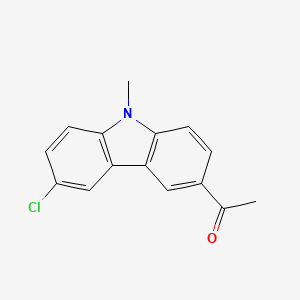
![1-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]propan-2-amine](/img/structure/B1364049.png)
